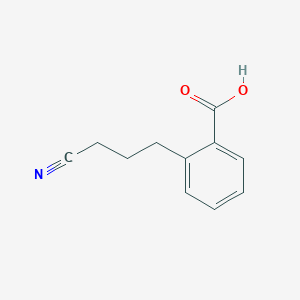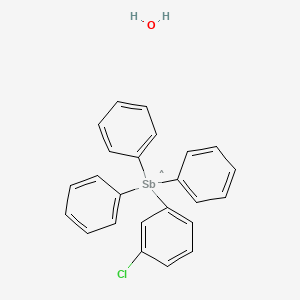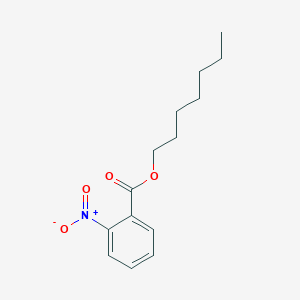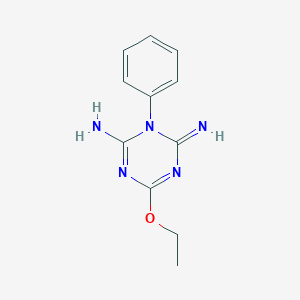
Benzoic acid, 2-(3-cyanopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(3-cyanopropyl)-: is an organic compound that belongs to the family of carboxylic acids It features a benzene ring substituted with a carboxyl group and a 3-cyanopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzoic acid, 2-(3-cyanopropyl)- typically begins with benzoic acid and 3-bromopropionitrile.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 3-bromopropionitrile by the carboxyl group of benzoic acid. This can be achieved under basic conditions using a strong base such as sodium hydroxide or potassium hydroxide.
Procedure: The reaction mixture is heated under reflux to facilitate the substitution reaction. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalysts: Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and selectivity.
Purification: Industrial purification methods include distillation and crystallization to obtain high-purity benzoic acid, 2-(3-cyanopropyl)-.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 2-(3-cyanopropyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(3-aminopropyl)benzoic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(3-carboxypropyl)benzoic acid.
Reduction: Formation of 2-(3-aminopropyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions.
Metabolic Pathways: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Material Science: Investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, 2-(3-cyanopropyl)- can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Metabolic Pathways: It can be metabolized by cellular enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Benzoic Acid: A simple carboxylic acid with a benzene ring, lacking the 3-cyanopropyl group.
2-(3-Aminopropyl)benzoic Acid: A derivative where the nitrile group is reduced to an amine group.
3-Cyanobenzoic Acid: A compound with a nitrile group directly attached to the benzene ring.
Uniqueness:
Structural Features: The presence of both a carboxyl group and a 3-cyanopropyl group provides unique reactivity and potential for diverse chemical transformations.
Applications: Its unique structure makes it suitable for specific applications in drug development, catalysis, and material science, distinguishing it from other similar compounds.
Properties
CAS No. |
61727-32-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(3-cyanopropyl)benzoic acid |
InChI |
InChI=1S/C11H11NO2/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7H,3-4,6H2,(H,13,14) |
InChI Key |
NYNINLRPYXLRDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14573540.png)
![4-[(4-Decylphenyl)ethynyl]benzonitrile](/img/structure/B14573548.png)
![2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole](/img/structure/B14573556.png)

![Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile](/img/structure/B14573583.png)
![4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14573584.png)

![N-[(2-Bromoethoxy)carbonyl]-L-alanine](/img/structure/B14573603.png)
![2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one](/img/structure/B14573611.png)

![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-](/img/structure/B14573637.png)
![N-(4-Methylphenyl)-N'-[(3-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14573641.png)
![2,4(1H,3H)-Quinolinedione, 3-[(2-chlorophenyl)amino]-3-hydroxy-](/img/structure/B14573648.png)
![2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14573656.png)
